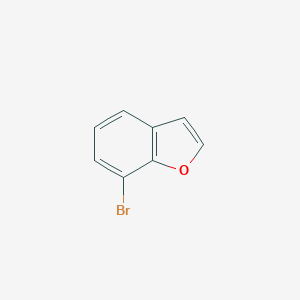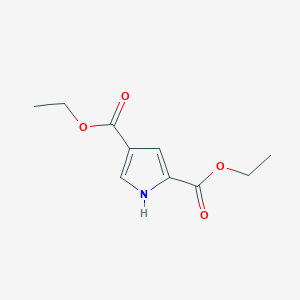
1H-吡咯-2,4-二羧酸二乙酯
概述
描述
Synthesis Analysis
The synthesis of diethyl 1H-pyrrole-2,4-dicarboxylate and its derivatives involves several innovative approaches. A notable method includes the acid-catalysed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines, producing 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates with yields ranging from 14 to 93% (Škrlep et al., 2009). Another innovative synthetic route involves the reaction of 2H-azirines with enamines, leading to the formation of pyrrole-2-carboxylic acid derivatives (Law et al., 1984).
Molecular Structure Analysis
The molecular structure of diethyl 1H-pyrrole-2,4-dicarboxylate compounds has been elucidated through various spectroscopic and computational methods. For instance, DFT calculations have been employed to analyze the bond lengths, angles, dihedral angles, and charge density on the atoms of diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate, providing insights into the electronic structure of these molecules (Yahyaei et al., 2017).
Chemical Reactions and Properties
Diethyl 1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, leading to the formation of novel pyrrole derivatives. A study reported the aqueous basic oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, yielding two oxidation products through the decomposition of a common intermediate (Campaigne & Shutske, 1974).
科学研究应用
多巴胺和苯丙胺的两亲受体:1H-吡唑-3,5-二羧酸二乙酯的钠盐可以与多巴胺和苯丙胺相互作用,生成稳定的复合物,并形成双螺旋超分子结构,表明其在化学传感或药物递送机制中的用途 (Reviriego 等,2006).
吲哚嗪和 piclavine A 的合成:L-谷氨酸二乙酯盐酸盐和四氢-2,5-二甲氧呋喃用于合成包括吲哚嗪 209B 和 209D 以及 piclavine A 在内的各种化合物。这表明其在复杂有机分子的合成中发挥作用,这可能具有药学意义 (Jefford 等,1995).
轴手性和受限旋转:3,3'-二叔丁基-2,2'-联吡咯-5,5'-二羧酸二乙酯由于叔丁基的存在而表现出轴手性和围绕 2,2'-联吡咯键的受限旋转。此特性对于手性分子的研究及其在光学和制药工业中的应用很有价值 (Skowronek 和 Lightner,2003).
3,5-二芳基-2H-吡咯-2,2-二羧酸酯的合成:制备这些酯类的新工艺导致新异构体和衍生物的形成,可能对新材料或治疗剂的创造有用 (Sammes 等,1985).
3,4-亚烷基二氧吡咯衍生物的合成:该化合物作为一种高效合成途径中的前体,用于生产 3,4-亚烷基二氧吡咯 (XDOP) 衍生物,表明其在合成新型有机化合物中的作用 (Zong 等,2006).
安全和危害
未来方向
属性
IUPAC Name |
diethyl 1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDULIUHZHMBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507678 | |
| Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1H-pyrrole-2,4-dicarboxylate | |
CAS RN |
55942-40-0 | |
| Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


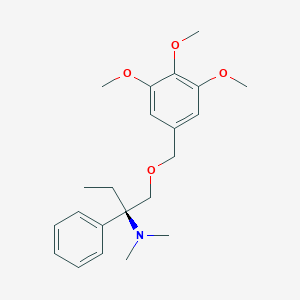
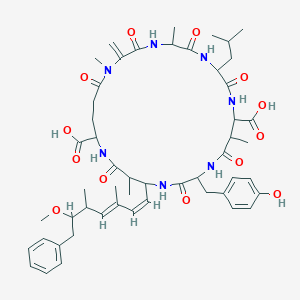
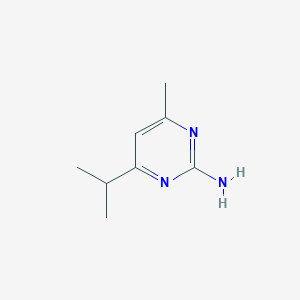
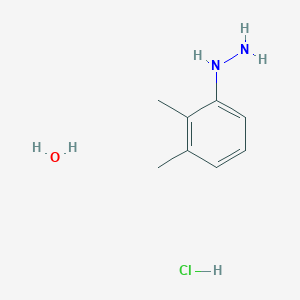
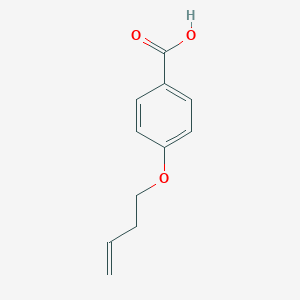
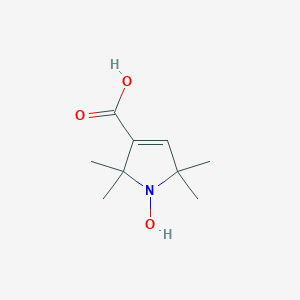
![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
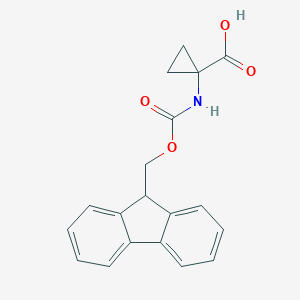
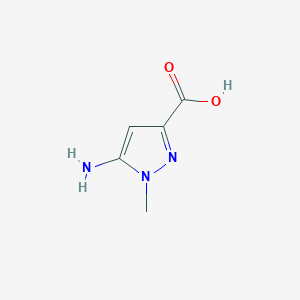
![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)
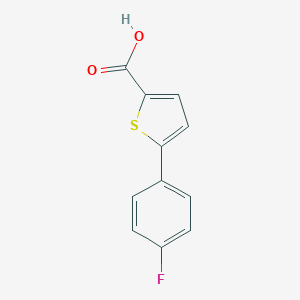
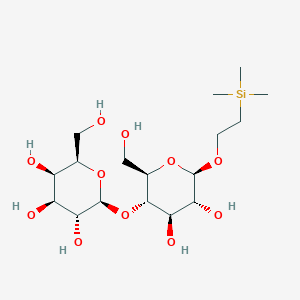
![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
